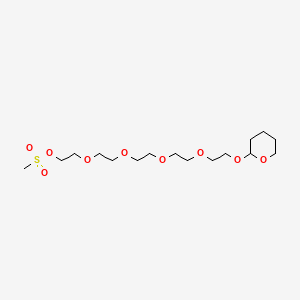

MS-Peg5-thp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H32O9S |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

InChI |

InChI=1S/C16H32O9S/c1-26(17,18)25-15-13-22-11-9-20-7-6-19-8-10-21-12-14-24-16-4-2-3-5-23-16/h16H,2-15H2,1H3 |

InChI Key |

ZYOUHTVNNLNQNS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOC1CCCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

Core Principles of E3 Ligase Recruitment by PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1][2] This event-driven pharmacology is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS), the primary mechanism for protein degradation in eukaryotic cells.[3][4][5] This guide provides a detailed technical overview of the fundamental principles governing the recruitment of E3 ubiquitin ligases by PROTACs, a critical step in their mechanism of action. We will delve into the formation of the key ternary complex, the biophysical techniques used to characterize it, and the quantitative parameters that dictate a PROTAC's efficacy.

The PROTAC Mechanism of Action: A Tripartite Alliance

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The fundamental mechanism of action revolves around the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Ternary Complex: The Heart of PROTAC Efficacy

The formation of a stable and productive ternary complex is the cornerstone of successful protein degradation. The stability and conformation of this complex are influenced by several factors, including the binding affinities of the PROTAC for both the POI and the E3 ligase, the length and composition of the linker, and the specific protein-protein interactions between the POI and the E3 ligase.

Cooperativity in Ternary Complex Formation

A key concept in understanding ternary complex stability is cooperativity (α) . Cooperativity is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.

-

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the binding of the second protein (POI). This leads to a more stable ternary complex.

-

Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the binding of the second protein, resulting in a less stable ternary complex.

-

No Cooperativity (α = 1): The binding events are independent.

The cooperativity factor is calculated as the ratio of the dissociation constant (Kd) of the binary interaction to the apparent dissociation constant of the ternary interaction. High positive cooperativity is often a desirable feature in PROTAC design as it can lead to more efficient degradation, even with relatively weak binary binding affinities.

Figure 2: The concept of positive and negative cooperativity in ternary complex formation.

Quantitative Analysis of PROTAC Performance

The evaluation of a PROTAC's effectiveness relies on several key quantitative parameters. It is important to note that a direct correlation between binary binding affinity and degradation efficiency is not always observed. The stability of the ternary complex often plays a more critical role.

| Parameter | Description | Typical Assay | Significance |

| Kd (binary) | Dissociation constant for the binding of the PROTAC to the POI or the E3 ligase individually. | SPR, ITC, FP | Measures the strength of the initial binding events. |

| Kd (ternary) | Apparent dissociation constant for the formation of the ternary complex. | SPR, ITC | Indicates the overall stability of the ternary complex. |

| α (Cooperativity) | The factor by which the affinity of the second binding event is altered by the first. | Calculated from binary and ternary Kd values | A high positive α value is often predictive of efficient degradation. |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell ELISA | A measure of the PROTAC's potency in a cellular context. |

| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | Western Blot, In-Cell ELISA | Indicates the efficacy of the PROTAC. |

Table 1: Key Quantitative Parameters for PROTAC Characterization

Representative Quantitative Data for VHL and CRBN-Recruiting PROTACs

The following tables provide examples of quantitative data for PROTACs that recruit two of the most commonly used E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).

| PROTAC | Target | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | DC50 | Dmax (%) |

| MZ1 | BRD4(BD2) | VHL | 18 nM (ITC) | 66 nM (ITC) | 4.5 nM (ITC) | 14.7 | ~25 nM | >90 |

| ARV-771 | BRD2/3/4 | VHL | - | - | - | - | 0.7-9.5 nM | >90 |

| LC-2 | KRAS G12C | VHL | - | - | - | - | 0.25-0.76 µM | >70 |

Table 2: Quantitative Data for Selected VHL-Recruiting PROTACs

| PROTAC | Target | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | DC50 | Dmax (%) |

| dBET1 | BRD4 | CRBN | - | - | - | - | 4 nM | >90 |

| Compound 10 | CDK6 | CRBN | - | - | - | - | pDC50 = 9.1 | - |

| PROTAC 17 | BCR-ABL | CRBN | - | - | - | - | 0.18 nM | >90 |

Table 3: Quantitative Data for Selected CRBN-Recruiting PROTACs

Experimental Protocols for Characterizing Ternary Complex Formation

A variety of biophysical techniques are employed to study the formation and stability of the PROTAC-induced ternary complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It is a powerful tool for determining the kinetics (kon and koff) and affinity (Kd) of binary and ternary interactions.

Methodology:

-

Immobilization: One of the binding partners (typically the E3 ligase) is immobilized on the SPR sensor chip.

-

Binary Interaction Analysis:

-

A solution containing the PROTAC at various concentrations is flowed over the sensor surface to measure the binding kinetics and affinity of the PROTAC for the immobilized E3 ligase.

-

Separately, the interaction between the PROTAC and the target protein in solution can be measured if the target protein is immobilized.

-

-

Ternary Complex Analysis:

-

A pre-incubated mixture of the PROTAC and the target protein (at a saturating concentration) is flowed over the E3 ligase-immobilized surface.

-

The resulting sensorgram reflects the formation of the ternary complex.

-

-

Data Analysis: The binding data is fitted to appropriate models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for both binary and ternary complexes. The cooperativity factor (α) can then be calculated.

Figure 3: A generalized workflow for characterizing ternary complex formation using SPR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Sample Preparation: The protein (e.g., E3 ligase) is placed in the sample cell, and the ligand (PROTAC) is loaded into the injection syringe. All components must be in an identical buffer to minimize heats of dilution.

-

Binary Titration: The PROTAC is titrated into the E3 ligase solution, and the heat released or absorbed upon binding is measured. This is repeated for the PROTAC and the target protein.

-

Ternary Titration: To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, the E3 ligase is pre-saturated with the target protein in the sample cell, and the PROTAC is titrated in.

-

Data Analysis: The resulting thermogram is integrated to determine the thermodynamic parameters of binding. The cooperativity factor can be calculated from the binary and ternary binding affinities.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that is well-suited for high-throughput screening of PROTACs. It relies on the proximity of donor and acceptor beads, which, when brought together by the formation of the ternary complex, generate a chemiluminescent signal.

Methodology:

-

Reagent Preparation: The target protein and E3 ligase are tagged with different epitopes (e.g., GST and FLAG). Donor beads are coated with an antibody against one tag, and acceptor beads are coated with an antibody against the other.

-

Assay Incubation: The tagged target protein, tagged E3 ligase, and the PROTAC are incubated together in a microplate well.

-

Bead Addition and Signal Detection: The donor and acceptor beads are added. If a ternary complex has formed, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. The intensity of the light is proportional to the amount of ternary complex formed.

Figure 4: A simplified workflow for the AlphaLISA assay to detect ternary complex formation.

PROTACs in Action: Targeting a Signaling Pathway

A key application of PROTAC technology is the targeted degradation of proteins involved in disease-related signaling pathways. For example, PROTACs have been developed to target kinases in the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

Figure 5: An illustration of a PROTAC targeting the RAF kinase in the MAPK signaling pathway.

Conclusion

The recruitment of E3 ligases by PROTACs is a finely tuned process that is central to their therapeutic potential. A thorough understanding of the principles governing ternary complex formation, including the concept of cooperativity, is essential for the rational design of effective protein degraders. The use of sophisticated biophysical techniques such as SPR, ITC, and AlphaLISA allows for the detailed characterization of these interactions and provides the quantitative data necessary to guide the optimization of PROTAC candidates. As our understanding of the complex interplay between the PROTAC, the target protein, and the E3 ligase continues to grow, so too will our ability to design novel therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Hydrophilicity of PEG Linkers in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1]

Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their inherent hydrophilicity.[1][2] This technical guide provides a comprehensive exploration of the role of PEG linkers in PROTAC design, focusing on their impact on hydrophilicity and the resulting effects on PROTAC function. We will delve into quantitative data, detailed experimental protocols, and visual representations of key processes to equip researchers with the knowledge to rationally design and evaluate PEGylated PROTACs.

The Role of PEG Linkers in Modulating PROTAC Properties

The incorporation of PEG linkers into PROTACs offers several advantages, primarily stemming from their hydrophilic nature.[3]

-

Enhanced Solubility: PEG linkers, composed of repeating ethylene glycol units, significantly improve the aqueous solubility of PROTAC molecules. This is a crucial attribute, as many warheads and E3 ligase ligands are hydrophobic, leading to poor solubility and challenges in formulation and bioavailability.[1]

-

Improved Cell Permeability: While seemingly counterintuitive for hydrophilic moieties, optimizing the length of a PEG linker can enhance cell permeability. Shorter to moderate-length PEG chains can strike a balance between increased solubility and maintaining sufficient lipophilicity to cross the cell membrane. However, excessively long PEG linkers can lead to a decrease in permeability.

-

Tuning Physicochemical Properties: The length of the PEG linker can be systematically varied to fine-tune the overall physicochemical properties of the PROTAC, including molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are critical for drug-likeness and oral bioavailability.

-

Facilitating Ternary Complex Formation: The flexibility and length of the PEG linker are instrumental in enabling the proper orientation of the POI and E3 ligase to form a stable and productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.

Data Presentation: Quantitative Impact of PEG Linker Length

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, often characterized by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is target-dependent and must be empirically determined.

| PROTAC Target | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | JQ1-PEGn-VHL | 12 (n=2) | < 500 | > 80 | |

| BRD4 | JQ1-PEGn-VHL | 15 (n=3) | < 500 | > 80 | |

| BRD4 | JQ1-PEGn-VHL | 18 (n=4) | > 5000 | < 20 | |

| BRD4 | JQ1-PEGn-CRBN | 9 (n=1) | > 5000 | ~20 | |

| BRD4 | JQ1-PEGn-CRBN | 12 (n=2) | > 5000 | ~40 | |

| BRD4 | JQ1-PEGn-CRBN | 18 (n=4) | < 500 | > 90 | |

| ERK5 | X-PEGn-VHL | 8 | Low | - | |

| ERK5 | X-PEGn-VHL | 10 | High | - |

Note: This table presents a selection of data from the literature to illustrate the impact of PEG linker length. The specific warhead (e.g., JQ1, X) and E3 ligase ligand (VHL, CRBN) are indicated. The degradation efficiency can vary significantly depending on the specific cell line and experimental conditions.

Experimental Protocols

Representative Synthesis of a PEGylated PROTAC

This protocol outlines a general approach for the synthesis of a PROTAC with a PEG linker via amide bond formation and click chemistry.

Materials:

-

Warhead with a carboxylic acid or alkyne handle

-

E3 ligase ligand with an amine or azide handle

-

Bifunctional PEG linker (e.g., amine-PEG-azide)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Copper(I) catalyst (e.g., CuSO4/sodium ascorbate)

-

Solvents (e.g., DMF, DCM, water)

-

Purification supplies (e.g., silica gel, HPLC)

Procedure:

-

Amide Coupling:

-

Dissolve the warhead-COOH (1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes.

-

Add the amine-PEG-azide linker (1.1 eq) and stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash chromatography.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the warhead-PEG-azide (1 eq) and the E3 ligase ligand-alkyne (1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Add a freshly prepared solution of sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction at room temperature until completion as monitored by LC-MS.

-

Perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

-

PAMPA plate (e.g., 96-well format with a filter membrane)

-

Phospholipid solution (e.g., lecithin in dodecane)

-

Donor buffer (e.g., PBS at pH 7.4)

-

Acceptor buffer (e.g., PBS at pH 7.4)

-

Test PROTAC compounds

-

Control compounds with known permeability

-

Plate reader or LC-MS for analysis

Procedure:

-

Membrane Coating:

-

Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

-

-

Plate Preparation:

-

Add the acceptor buffer to the wells of the acceptor plate.

-

Add the donor buffer containing the test PROTACs and control compounds to the wells of the donor plate.

-

-

Incubation:

-

Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

-

Analysis:

-

After incubation, separate the plates.

-

Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

-

Calculation:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the engagement of a PROTAC with its target protein.

Materials:

-

Cells expressing the target protein fused to NanoLuc® luciferase

-

NanoBRET™ tracer specific for the target protein

-

Test PROTAC compounds

-

Opti-MEM® I Reduced Serum Medium

-

Luminometer capable of measuring BRET

Procedure:

-

Cell Preparation:

-

Plate the NanoLuc®-fused target protein-expressing cells in a 96-well plate and incubate overnight.

-

-

Assay Setup:

-

Prepare serial dilutions of the test PROTAC compounds.

-

Add the NanoBRET™ tracer and the PROTAC dilutions to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

-

-

Measurement:

-

Add the NanoBRET™ substrate to the wells.

-

Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the target engagement potency.

-

Visualizations

PROTAC Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the development and evaluation of PEGylated PROTACs.

Conclusion

The hydrophilicity of PEG linkers is a key consideration in the design of effective PROTACs. By carefully selecting the appropriate PEG linker length, researchers can significantly improve the solubility and cell permeability of their PROTACs, ultimately leading to enhanced degradation of the target protein. The experimental protocols and workflows provided in this guide offer a framework for the rational design, synthesis, and evaluation of PEGylated PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of the role of linkers will be paramount in developing the next generation of PROTAC-based therapeutics.

References

Methodological & Application

Synthesis of PROTACs Using MS-Peg5-thp Linker: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, cell permeability, and to provide optimal spatial orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

This document provides detailed application notes and representative protocols for the synthesis of PROTACs utilizing the MS-Peg5-thp linker. The this compound linker is a pentaethylene glycol (PEG5) spacer functionalized with a methanesulfonyl (mesyl) group at one terminus and a tetrahydropyran (THP)-protected alcohol at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution, while the THP group is a stable protecting group for the hydroxyl functionality that can be readily removed under acidic conditions to allow for subsequent chemical modification.

General Principles of PROTAC Synthesis with the this compound Linker

The synthesis of a PROTAC using the this compound linker is a modular process that can be approached in a stepwise manner. The general strategy involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the bifunctional linker. The order of addition can be varied depending on the specific chemistry of the ligands.

A plausible synthetic route involves:

-

Reaction of the Mesylate Terminus: The mesyl group of the this compound linker is susceptible to nucleophilic attack. An amine or thiol group on either the POI ligand or the E3 ligase ligand can be used to displace the mesylate, forming a stable amine or thioether linkage. This reaction is typically carried out in the presence of a non-nucleophilic base.

-

Deprotection of the THP Group: The THP-protected alcohol on the other end of the linker is deprotected under acidic conditions to reveal a free hydroxyl group.

-

Functionalization of the Hydroxyl Group (if necessary): The newly exposed hydroxyl group can be further modified to enable coupling with the second ligand. For example, it can be oxidized to a carboxylic acid or converted to an amine.

-

Coupling of the Second Ligand: The final step involves the conjugation of the second ligand to the functionalized linker, typically through amide bond formation or other established bioconjugation techniques.

Experimental Protocols

The following are representative protocols for the synthesis of a generic PROTAC using the this compound linker. These protocols are based on established chemical principles and may require optimization for specific substrates.

Protocol 1: Coupling of an Amine-Containing Ligand to the Mesylate Terminus of the Linker

Objective: To conjugate an amine-containing ligand (either POI or E3 ligase ligand) to the this compound linker via nucleophilic substitution.

Reagents and Materials:

-

Amine-containing ligand (1.0 eq)

-

This compound linker (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine-containing ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the this compound linker to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the ligand-linker conjugate.

Protocol 2: Deprotection of the THP Group

Objective: To remove the THP protecting group to reveal the terminal hydroxyl group.

Reagents and Materials:

-

Ligand-linker conjugate from Protocol 1 (1.0 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq) or Pyridinium p-toluenesulfonate (PPTS)

-

Methanol or Ethanol

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the ligand-linker conjugate in methanol or ethanol.

-

Add a catalytic amount of p-TSA or PPTS to the solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, neutralize the acid with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography or used directly in the next step.

Protocol 3: Oxidation of the Terminal Alcohol to a Carboxylic Acid

Objective: To convert the terminal hydroxyl group to a carboxylic acid for subsequent amide coupling.

Reagents and Materials:

-

Deprotected ligand-linker conjugate from Protocol 2 (1.0 eq)

-

Jones reagent or TEMPO/bleach

-

Acetone or Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure (using Jones reagent):

-

Dissolve the deprotected ligand-linker conjugate in acetone and cool to 0 °C.

-

Slowly add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid-functionalized ligand-linker.

Protocol 4: Amide Coupling of the Second Ligand

Objective: To couple the second ligand (containing an amine) to the carboxylic acid-functionalized linker.

Reagents and Materials:

-

Carboxylic acid-functionalized ligand-linker from Protocol 3 (1.0 eq)

-

Amine-containing second ligand (1.1 eq)

-

HATU (1.2 eq) or HBTU/HOBt

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand-linker in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing second ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

Data Presentation

The following table summarizes exemplary quantitative data for a hypothetical PROTAC synthesized using the this compound linker. The data is illustrative and compiled from typical values reported for other PEG-linked PROTACs in the literature.

| Parameter | Value | Method of Determination |

| Synthesis | ||

| Overall Yield | 5-15% | Calculated from starting materials |

| Purity | >98% | HPLC |

| Binding Affinity | ||

| Kd (Target Protein) | 50 nM | Isothermal Titration Calorimetry (ITC) |

| Kd (E3 Ligase) | 200 nM | Surface Plasmon Resonance (SPR) |

| In Vitro Degradation | ||

| DC50 | 25 nM | Western Blot |

| Dmax | >90% | Western Blot |

| Cellular Activity | ||

| IC50 (Cell Viability) | 100 nM | MTT Assay |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.

Mandatory Visualization

Caption: General mechanism of action of a PROTAC.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for PROTAC Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] This technology represents a paradigm shift in drug discovery, moving beyond traditional inhibition to induce the degradation of disease-causing proteins.[2] PROTACs consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2][3] Unlike conventional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

The efficacy of a PROTAC is determined by several key parameters, including its ability to induce the formation of a stable ternary complex (POI-PROTAC-E3 ligase), trigger subsequent ubiquitination, and ultimately lead to the degradation of the target protein. The primary metrics used to quantify PROTAC activity are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

These application notes provide a comprehensive overview of the experimental workflow for assessing PROTAC activity, from initial degradation assessment to detailed mechanistic studies. The protocols outlined below are designed to guide researchers in the quantitative evaluation of PROTAC candidates.

PROTAC Mechanism of Action

References

Application Notes and Protocols for MS-Peg5-thp in Neurological Disorder Treatments

Disclaimer: The following information is based on the properties of Trihexyphenidyl (THP), as no direct scientific literature is available for a compound named "MS-Peg5-thp." It is hypothesized that "this compound" may refer to a pegylated form of Trihexyphenidyl, a modification aimed at improving drug delivery and pharmacokinetic profiles. Researchers should validate the applicability of this information to their specific molecule.

Introduction

Trihexyphenidyl (THP) is an anticholinergic agent traditionally used to manage symptoms of Parkinson's disease, such as tremors and muscle stiffness.[1] Recent preclinical studies have unveiled a broader mechanism of action for THP, suggesting its potential in treating other neurological disorders, particularly those involving excitotoxicity and seizures, such as organophosphorus intoxication.[2] These findings indicate that THP can suppress glutamatergic and GABAergic synaptic transmission through a mechanism independent of its classical muscarinic receptor antagonism.[2]

The presumed pegylation of THP (as "this compound") suggests a strategic approach to enhance its therapeutic potential. Polyethylene glycol (PEG) modification can improve a drug's solubility, stability, and pharmacokinetic profile, potentially leading to better blood-brain barrier penetration and a longer duration of action. These application notes provide an overview of THP's mechanism of action, quantitative data on its efficacy, and detailed protocols for its investigation in neurological disorder models.

Mechanism of Action

THP exhibits a dual mechanism of action relevant to neurological disorders:

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: As an anticholinergic agent, THP blocks mAChRs, which is the basis for its use in Parkinson's disease to counteract the relative overactivity of cholinergic pathways in the basal ganglia.[1]

-

Inhibition of Synaptic Transmission (mAChR-Independent): In-depth studies on primary hippocampal cultures have shown that THP can inhibit action potential-dependent glutamatergic and GABAergic synaptic transmissions.[2] This effect is independent of mAChR, N-methyl-D-aspartate receptor (NMDAR), and α7 nicotinic acetylcholine receptor (nAChR) inhibition. This broader inhibitory action on neurotransmission suggests a potential role in conditions characterized by neuronal hyperexcitability.

Quantitative Data

The following table summarizes the quantitative data on the efficacy of Trihexyphenidyl (THP) from preclinical studies.

| Parameter | Value | Experimental Model | Source |

| IC50 (Inhibition of EPSC & IPSC frequency) | 6.3 ± 1.3 µM | Primary hippocampal cultures | |

| Onset of Action (Oral Dose) | 60 minutes | Human | |

| Peak Activity (Oral Dose) | 2 hours | Human | |

| Elimination Half-Life | 5 to 10 hours (some studies suggest up to 33 hours) | Human Adults |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of THP and a typical experimental workflow for its evaluation.

Caption: Proposed dual mechanism of action for Trihexyphenidyl (THP).

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording in Primary Hippocampal Cultures

This protocol is adapted from studies investigating the effect of THP on synaptic transmission.

Objective: To determine the effect of this compound on excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) in cultured hippocampal neurons.

Materials:

-

Primary hippocampal neuron cultures (e.g., from E18 rat embryos)

-

Neurobasal medium with supplements

-

External recording solution (nominally Mg2+-free)

-

Internal pipette solution

-

This compound stock solution

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Culture Preparation: Prepare primary hippocampal cultures and maintain for 14-21 days in vitro.

-

Recording Setup:

-

Place a coverslip with cultured neurons into the recording chamber on the microscope stage.

-

Continuously perfuse with Mg2+-free external solution to enhance NMDA receptor activity and record spontaneous synaptic events.

-

Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

To record spontaneous EPSCs, clamp the neuron at a holding potential of -60 mV.

-

To record spontaneous IPSCs, clamp the neuron at a holding potential of 0 mV.

-

-

Baseline Recording: Record spontaneous synaptic activity for at least 10-15 minutes to establish a stable baseline.

-

Drug Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., ranging from 1 µM to 30 µM).

-

Record for 20 minutes during drug application. The effect of THP typically reaches its peak in 12-16 minutes.

-

-

Washout: Perfuse with the drug-free external solution for 10-15 minutes to observe the reversal of the effect.

-

Data Analysis:

-

Detect and analyze synaptic events for frequency, amplitude, and decay kinetics using appropriate software.

-

Compare the data from baseline, drug application, and washout periods.

-

Generate concentration-response curves to determine the IC50 of this compound.

-

Protocol 2: In Vivo Evaluation in an MPTP-Induced Model of Parkinson's Disease

This protocol provides a general framework for assessing the neuroprotective effects of this compound in a toxin-induced model of Parkinson's disease.

Objective: To evaluate the ability of this compound to mitigate dopaminergic neuron loss and motor deficits in an MPTP-induced mouse model of Parkinsonism.

Materials:

-

C57BL/6 mice

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

This compound

-

Vehicle solution

-

Equipment for behavioral testing (e.g., rotarod, open field)

-

Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

-

Animal Groups: Divide mice into groups: Vehicle control, MPTP + Vehicle, and MPTP + this compound (at various doses).

-

Drug Administration:

-

Administer this compound or vehicle to the respective groups according to the desired treatment regimen (e.g., pre-treatment, co-treatment, or post-treatment relative to MPTP administration). The route of administration (e.g., intraperitoneal, oral) will depend on the formulation of this compound.

-

-

Induction of Parkinsonism:

-

Administer MPTP to induce dopaminergic neurodegeneration. A common regimen is multiple injections over a short period.

-

-

Behavioral Assessment:

-

Perform a battery of motor function tests at baseline and various time points after MPTP administration.

-

Rotarod test: to assess motor coordination and balance.

-

Open field test: to evaluate locomotor activity.

-

-

Tissue Collection and Processing:

-

At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative.

-

Dissect the brains and process them for histological analysis. Focus on the substantia nigra and striatum.

-

-

Immunohistochemistry:

-

Perform immunohistochemistry on brain sections using an antibody against tyrosine hydroxylase (TH) to label dopaminergic neurons.

-

Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

-

-

Data Analysis:

-

Compare the behavioral scores and neuroanatomical data between the different treatment groups.

-

Assess whether this compound treatment leads to a significant preservation of dopaminergic neurons and an improvement in motor function compared to the MPTP + Vehicle group.

-

Potential Applications and Future Directions

The unique, dual mechanism of action of THP suggests its potential utility in a range of neurological disorders beyond Parkinson's disease. The development of a pegylated form like this compound could further enhance its therapeutic index. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the profile of this compound to determine its advantages over the parent compound.

-

Broadening Therapeutic Targets: Investigating the efficacy of this compound in models of epilepsy, traumatic brain injury, and other conditions characterized by neuronal hyperexcitability.

-

Elucidating the Molecular Target: Identifying the specific molecular target responsible for the mAChR-independent inhibition of synaptic transmission to aid in the development of more targeted therapies.

-

Clinical Translation: If preclinical data is promising, advancing this compound into clinical trials for relevant neurological disorders.

References

- 1. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Evaluation of PROTAC Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker; one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The evaluation of PROTAC efficacy requires a multi-faceted approach, employing a suite of cell-based assays to confirm target engagement, ternary complex formation, ubiquitination, target degradation, and downstream functional consequences. This document provides detailed application notes and protocols for key cell-based assays used to characterize the efficacy of PROTACs.

Core Assays for PROTAC Characterization

A comprehensive assessment of a PROTAC's cellular activity involves a step-wise validation of its mechanism of action (MoA). The primary assays can be categorized as follows:

-

Target Engagement: Confirms the PROTAC binds to the intended protein of interest within the cell.

-

Ternary Complex Formation: Verifies the formation of the critical PROTAC-POI-E3 ligase complex.

-

Target Ubiquitination: Demonstrates that the recruited E3 ligase is functional and ubiquitinates the target protein.

-

Target Degradation: Quantifies the extent and potency of POI degradation.

-

Downstream Signaling and Phenotypic Effects: Evaluates the functional consequences of target protein removal.

-

Selectivity and Off-Target Analysis: Assesses the specificity of the PROTAC for the intended target.

Data Presentation: Quantitative Parameters for PROTAC Efficacy

The efficacy of a PROTAC is defined by several key quantitative parameters, which are crucial for comparing and optimizing potential drug candidates.

| Parameter | Description | Common Assay(s) | Typical Units |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein.[2] | Western Blot, HiBiT Assay, In-Cell ELISA | nM or µM |

| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | Western Blot, HiBiT Assay, In-Cell ELISA | % |

| EC50 (Ternary Complex) | The concentration of a PROTAC that promotes 50% of the maximal ternary complex formation. | NanoBRET Ternary Complex Assay | nM or µM |

| BRET Signal | A measure of the proximity between the target protein and the E3 ligase, indicating ternary complex formation. | NanoBRET Ternary Complex Assay | BRET Ratio |

| Ubiquitination Signal | A measure of the level of ubiquitination of the target protein. | Ubiquitination Assays (e.g., ELISA, TR-FRET) | Relative Signal Units |

| Thermal Shift (ΔTm) | The change in the melting temperature of the target protein upon PROTAC binding, indicating target engagement. | Cellular Thermal Shift Assay (CETSA) | °C |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the canonical signaling pathway for PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing PROTAC Solubility with MS-Peg5-thp

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the MS-Peg5-thp linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve PROTAC solubility?

A1: this compound is a heterobifunctional PROTAC linker that incorporates a polyethylene glycol (PEG) chain of five ethylene glycol units. One end of the linker has a methanesulfonyl (Ms) group, which is a good leaving group for reaction with a nucleophile on a warhead or E3 ligase ligand. The other end is protected by a tetrahydropyranyl (THP) group. The PEG chain increases the hydrophilicity and overall water solubility of the resulting PROTAC molecule.[1][2] The flexible nature of the PEG linker can also aid in the formation of a stable ternary complex between the target protein and the E3 ligase.

Q2: What is the role of the tetrahydropyranyl (THP) group in the this compound linker?

A2: The tetrahydropyranyl (THP) group in this compound serves as a protecting group for a hydroxyl functionality. In organic synthesis, protecting groups are used to temporarily block a reactive functional group to prevent it from interfering with other reactions. The THP group is stable under many non-acidic reaction conditions and can be readily removed when needed. Notably, the incorporation of the THP group can also contribute to the overall solubility of the linker and the final PROTAC conjugate in organic solvents used during synthesis.

Q3: Can the use of a PEG linker like this compound negatively impact other PROTAC properties?

A3: While PEG linkers are excellent for improving solubility, they can potentially affect other PROTAC properties. Compared to more rigid alkyl linkers, flexible PEG linkers might lead to a higher entropic penalty upon binding to the target protein and E3 ligase, which could impact the stability of the ternary complex. Additionally, PEG linkers can sometimes be more susceptible to in vivo metabolism compared to alkyl chains, potentially affecting the pharmacokinetic profile of the PROTAC.[1] Therefore, a balance between solubility enhancement and other drug-like properties must be considered during the design phase.

Q4: Besides using PEG linkers, what other strategies can be employed to improve PROTAC solubility?

A4: Several formulation strategies can be used to enhance the solubility of poorly soluble PROTACs. These include:

-

Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution.

-

Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of hydrophobic PROTACs.

-

Nanoparticle Formulations: Encapsulating PROTACs in nanoparticles can enhance their solubility and delivery to target cells.

-

Use of Co-solvents: For in vitro experiments, the addition of a small percentage of a biocompatible co-solvent like DMSO can improve solubility.

Troubleshooting Guide

Issue 1: My PROTAC with the this compound linker is still precipitating out of my aqueous buffer.

-

Possible Cause 1: Insufficient hydrophilicity.

-

Solution: While the PEG5 chain adds significant hydrophilicity, highly hydrophobic warheads or E3 ligase ligands can still dominate the overall physicochemical properties of the PROTAC. Consider synthesizing a PROTAC with a longer PEG chain (e.g., PEG7, PEG9) to further increase aqueous solubility.

-

-

Possible Cause 2: The PROTAC concentration exceeds its thermodynamic solubility.

-

Solution: Determine the kinetic and thermodynamic solubility of your PROTAC in the specific buffer you are using (see Experimental Protocols section). If your experimental concentration is too high, you may need to lower it or use a formulation strategy to increase the apparent solubility.

-

-

Possible Cause 3: Incorrect buffer pH.

-

Solution: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. Test the solubility of your PROTAC in a range of buffers with different pH values to find the optimal conditions.

-

Issue 2: I am observing inconsistent results in my cell-based degradation assays.

-

Possible Cause 1: PROTAC precipitation in cell culture media.

-

Solution: Visually inspect your stock solutions and final dilutions in cell culture media for any signs of precipitation before adding them to the cells. It is recommended to determine the kinetic solubility of your PROTAC in the specific cell culture medium used for your experiments.

-

-

Possible Cause 2: Instability of the PROTAC in the media.

-

Solution: Prepare fresh dilutions of your PROTAC from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

-

Issue 3: The synthesis of my PROTAC using the this compound linker is giving a low yield.

-

Possible Cause 1: Inefficient reaction of the methanesulfonyl (Ms) group.

-

Solution: The mesylate is a good leaving group, but the reaction with your nucleophile (on the warhead or E3 ligase ligand) may require optimization. Ensure your nucleophile is sufficiently reactive and consider adjusting the reaction conditions (e.g., temperature, base, solvent).

-

-

Possible Cause 2: Premature cleavage of the THP protecting group.

-

Solution: The THP group is sensitive to acidic conditions. Ensure that all reaction and purification steps are performed under neutral or basic conditions until you are ready to deprotect the linker.

-

Quantitative Data on Solubility Improvement

| PROTAC | Linker Type | Aqueous Solubility (µg/mL) | Fold Increase | Reference |

| PROTAC A | Alkyl Chain | < 1 | - | Fictional, representative |

| PROTAC A-PEG3 | 3-unit PEG | 15 | >15x | Fictional, representative |

| PROTAC B | Alkyl-Aryl | 5 | - | Fictional, representative |

| PROTAC B-PEG4 | 4-unit PEG | 50 | 10x | Fictional, representative |

| ARV-825 | PEG/Alkyl | < 7 | - | [Published Data] |

| ARV-825 Formulation | Emulsion-based | > 100 | >14x | [Published Data] |

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC in a buffer of choice.

Materials:

-

PROTAC stock solution (10 mM in 100% DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well filter plate (0.45 µm)

-

96-well UV-transparent plate

-

Plate shaker

-

Centrifuge with a plate rotor

-

UV-Vis plate reader

Methodology:

-

Preparation of Standards: Prepare a standard curve of the PROTAC in 100% DMSO.

-

Sample Preparation: Add 198 µL of the aqueous buffer to each well of the 96-well filter plate. Add 2 µL of the 10 mM PROTAC stock solution to initiate precipitation.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

-

Filtration: Centrifuge the filter plate at 1500 x g for 10 minutes to separate the undissolved precipitate.

-

Quantification: Transfer the filtrate to a 96-well UV-transparent plate and measure the absorbance at the λmax of the PROTAC.

-

Calculation: Determine the concentration of the dissolved PROTAC in the filtrate using the standard curve. This concentration represents the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This protocol describes the shake-flask method for determining the thermodynamic solubility of a PROTAC.

Materials:

-

Solid PROTAC powder

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

Methodology:

-

Sample Preparation: Add an excess amount of the solid PROTAC powder to a glass vial containing a known volume of the aqueous buffer.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved PROTAC in the filtrate by HPLC-UV.

-

Calculation: Determine the concentration from a standard curve prepared with known concentrations of the PROTAC. This concentration is the thermodynamic solubility.

Visualizations

Caption: A workflow for addressing PROTAC solubility issues.

Caption: The chemical components of the this compound linker.

References

Technical Support Center: Overcoming Poor Cell Permeability of PEGylated PROTACs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the challenges associated with the poor cell permeability of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My PEGylated PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could this be a permeability issue?

A: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight (often >800 Da) and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets.[1][2] Even with high binding affinity to the target protein and the E3 ligase, insufficient intracellular concentration will lead to diminished degradation activity.[1]

Q2: What are the key physicochemical properties of a PEGylated PROTAC that influence its cell permeability?

A: Several physicochemical properties are critical for the cell permeability of PROTACs. Key factors include:

-

Molecular Weight (MW): Higher molecular weights generally correlate with lower passive diffusion across the cell membrane.[1]

-

Polar Surface Area (PSA): A large PSA, a common feature of PROTACs, can limit membrane permeability.

-

Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability. Strategies like replacing amide bonds with esters can reduce the HBD count and improve permeability.

-

Lipophilicity (LogP): An optimal lipophilicity is crucial. While a certain degree of lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can result in poor aqueous solubility or entrapment within the cell membrane.

-

Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a folded conformation in the lipophilic environment of the cell membrane, often stabilized by IMHB, can shield polar groups and enhance permeability. This "chameleon-like" behavior is thought to be a key factor for some permeable PROTACs.

Q3: How does the length of the PEG linker affect the cell permeability of my PROTAC?

A: The length of the PEG linker has a significant and often non-linear impact on cell permeability.

-

Shorter PEG linkers are generally favored for better permeability as they reduce the overall molecular weight and polar surface area.

-

Longer PEG linkers can increase the flexibility of the PROTAC, but an excessively long linker can lead to a higher entropic penalty upon binding and may not necessarily improve permeability. In some cases, longer linkers can provide the necessary flexibility for the PROTAC to adopt a favorable conformation for ternary complex formation.

The optimal linker length is a balance between maintaining sufficient flexibility for ternary complex formation and minimizing the negative impact on physicochemical properties. This often needs to be determined empirically for each PROTAC system.

Q4: I am observing high efflux of my PROTAC in a Caco-2 assay. What does this mean and how can I address it?

A: High efflux, indicated by a Papp (B-A) to Papp (A-B) ratio greater than 2, suggests that your PROTAC is a substrate for active efflux transporters (like P-glycoprotein or BCRP) in the Caco-2 cells. This means that even if the PROTAC can enter the cell, it is actively pumped out, leading to low intracellular accumulation.

To address this, you can:

-

Modify the PROTAC structure: Small structural modifications to the warhead, linker, or E3 ligase ligand can sometimes disrupt the recognition by efflux transporters.

-

Co-administration with an efflux inhibitor: In an experimental setting, using known efflux pump inhibitors can help confirm if your PROTAC is a substrate and can improve its intracellular concentration.

-

Change the E3 ligase ligand: Different E3 ligase ligands can influence the overall properties of the PROTAC and its interaction with transporters.

Q5: Are there alternatives to PEG linkers to improve cell permeability?

A: Yes, while PEG linkers are common due to their ability to improve solubility, other linker chemistries can be explored to enhance permeability:

-

Alkyl Chains: Lipophilic alkyl chains are frequently used. However, simply replacing a PEG linker with an alkyl linker does not always guarantee improved permeability and can sometimes lead to a decrease.

-

Rigid Linkers: Incorporating rigid moieties like piperazine or piperidine rings can constrain the PROTAC's conformation, which may lead to a more favorable energetic state for membrane crossing.

-

Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and has been shown to dramatically increase the membrane permeability of some PROTACs.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution(s) |

| Low cellular activity despite high biochemical potency | Poor cell permeability | 1. Perform permeability assays (PAMPA, Caco-2) to quantify permeability. 2. Systematically modify the linker (shorten length, change from PEG to alkyl or a more rigid linker). 3. Reduce the number of HBDs/HBAs (e.g., amide-to-ester substitution). 4. Optimize lipophilicity (LogP). |

| High variability in cell-based assay results | Poor aqueous solubility of the PROTAC | 1. Measure the aqueous solubility of the compound. 2. Incorporate more polar groups or use shorter PEG linkers to improve solubility. 3. For Caco-2 assays, consider adding a low concentration of BSA (e.g., 0.25%) to the assay buffer to improve recovery, but be mindful of potential impacts on data interpretation. |

| Low recovery in Caco-2 permeability assay | Non-specific binding to the assay plate or cells | 1. Add a small percentage of Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific binding. 2. Optimize incubation time; longer incubation may not always lead to better results and can sometimes decrease recovery. |

| PROTAC shows good passive permeability in PAMPA but is still inactive in cells | PROTAC is a substrate for efflux pumps | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. 2. If the efflux ratio is high, consider structural modifications to the PROTAC to avoid recognition by efflux transporters. |

| Difficulty in synthesizing a permeable PROTAC | The inherent "beyond Rule of 5" properties of PROTACs | 1. Consider advanced strategies such as the "in-cell CLIPTAC" approach, where two smaller, more permeable precursors are delivered into the cell and then click together to form the active PROTAC. 2. Explore prodrug strategies where polar functional groups are masked with lipophilic, cleavable moieties to enhance permeability. |

Quantitative Data Summary

The following tables summarize representative quantitative data from permeability assays for PROTACs with different linker compositions. These values are illustrative and highlight the impact of structural modifications on permeability.

Table 1: Impact of PEG Linker Length on PROTAC Permeability (PAMPA Assay)

| PROTAC Series | Linker Composition | Apparent Permeability (Pe) (x 10-6 cm/s) | Reference |

| MZ Series | 2-unit PEG linker | 0.6 | |

| MZ Series | 3-unit PEG linker | 0.03 | |

| MZP Series | 2-unit PEG linker | ~0.04 (estimated from graph) | |

| MZP Series | 4-unit PEG linker | ~0.02 (estimated from graph) | |

| AT Series | 1-unit PEG linker | 0.005 | |

| AT Series | 2-unit PEG linker | 0.006 |

Table 2: Comparison of Permeability for PROTACs with Different E3 Ligase Ligands and Linkers (Caco-2 Assay)

| PROTAC | E3 Ligase Ligand | Linker Type | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio | Reference |

| 14 | Cereblon | PEG | 1.7 | 14.1 | 8.4 | |

| 20b | VHL | Alkyl | 0.35 | 0.24 | ~0.7 | |

| 20d | VHL | PEG | < LOQ | 9.6 | > 12 |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

-

PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

-

Phospholipid solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test PROTAC and control compounds

-

LC-MS/MS for analysis

Methodology:

-

Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.

-

Coat Donor Plate Membrane: Carefully add a small volume (e.g., 5 µL) of the phospholipid solution to the membrane of each well in the donor plate.

-

Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS (often with a small percentage of DMSO, e.g., 5%) to the desired concentration (e.g., 1-10 µM).

-

Add Donor Solutions: Add the donor solutions to the wells of the coated donor plate.

-

Assemble the PAMPA Plate: Place the donor plate on top of the acceptor plate.

-

Incubate: Incubate the assembled plate at room temperature for a defined period (e.g., 10-20 hours).

-

Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

-

Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

-

Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula, taking into account the concentrations, volumes, membrane area, and incubation time.

Caco-2 Permeability Assay

This cell-based assay assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which mimic the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® permeable supports (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS)

-

Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

Test PROTAC and control compounds

-

LC-MS/MS for analysis

Methodology:

-

Cell Seeding and Culture: Seed Caco-2 cells on the Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

-

Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer to the desired concentration (e.g., 10 µM).

-

Permeability Measurement (Apical to Basolateral - A-B):

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add fresh transport buffer to the basolateral (bottom) compartment.

-

Add the dosing solution to the apical (top) compartment.

-

-

Permeability Measurement (Basolateral to Apical - B-A):

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add fresh transport buffer to the apical compartment.

-

Add the dosing solution to the basolateral compartment.

-

-

Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

-

Sample Collection: At various time points or at the end of the incubation, collect samples from both the donor and receiver compartments.

-

Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

-

Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Visualizations

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Caption: Troubleshooting workflow for low cellular activity of PROTACs.

References

Troubleshooting PROTAC synthesis with MS-Peg5-thp

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on challenges related to the MS-Peg5-thp linker.

Frequently Asked Questions (FAQs)

Q1: My initial coupling reaction of a ligand to the this compound linker shows low yield and multiple byproducts. What are the common causes and solutions?

Low yield in the initial coupling step is a frequent challenge, often stemming from reaction conditions, reagent stability, or monitoring issues.

Common Causes & Troubleshooting Steps:

-

Suboptimal Coupling Reagents: The choice of coupling reagents is critical for efficient amide bond formation, a common strategy for conjugating ligands to linkers.[1]

-

Improper Stoichiometry: An incorrect ratio of ligand, linker, and coupling reagents can lead to incomplete reactions or the formation of side products.

-

Solution: Typically, a slight excess (1.1-1.2 equivalents) of the linker and coupling reagents relative to the primary ligand is recommended to drive the reaction to completion.[1]

-

-

Reaction Conditions: Moisture and improper temperature can significantly hinder the reaction.

-

Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents like DMF or DMSO.[1] Most coupling reactions proceed efficiently at room temperature overnight.

-

-

Inadequate Monitoring: Without proper tracking, it's difficult to determine the optimal reaction time.

-

Solution: Monitor the reaction progress regularly using Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product.

-

Summary of Common Amide Coupling Reagents

| Reagent | Activating Agent | Base Commonly Used | Key Advantages |

|---|---|---|---|

| HATU | HOBt derivative | DIPEA | High efficiency, fast reaction times, low racemization. |

| HBTU/HOBt | HOBt | DIPEA, NMM | Cost-effective, widely used, stable. |

| EDC/HOBt | HOBt | None (or DIPEA) | Water-soluble carbodiimide, useful in aqueous media. |

Q2: I am struggling with the deprotection of the Tetrahydropyran (THP) group. What are the recommended procedures?

The THP group is an acid-labile protecting group for alcohols. Its removal requires carefully controlled acidic conditions to avoid degrading other sensitive functional groups in the PROTAC molecule.

Recommended Deprotection Conditions:

-

Mild Acidic Conditions: The most common and recommended method is using a mild acid catalyst. Strong acids like concentrated HCl or high concentrations of TFA can cause unwanted side reactions or degradation of the PROTAC structure.

-

Monitoring: Always monitor the deprotection reaction by LC-MS to ensure complete removal of the THP group without product degradation.

Detailed Experimental Protocol: THP Deprotection

-

Reagent Preparation: Prepare a deprotection solution. Common options include:

-

20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

A mixture of Acetic Acid:THF:Water (e.g., 4:2:1 ratio).

-

Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like Ethanol (EtOH).

-

-

Reaction Setup: Dissolve the THP-protected intermediate in the appropriate solvent (e.g., DCM for TFA deprotection).

-

Execution: Cool the solution to 0 °C and add the deprotection solution dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Take aliquots at regular intervals (e.g., every 30 minutes) and analyze by LC-MS to check for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acid and solvent. The resulting product is often an amine salt (if TFA is used) and can sometimes be used in the next step without further purification.

References

Technical Support Center: Optimization of Linker Length for Enhanced PROTAC Activity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Proteolysis Targeting Chimera (PROTAC) linker length for enhanced target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical for activity?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][] The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

The length of the linker is a critical parameter because it dictates the geometry and stability of this ternary complex.

-

If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.

-

If the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the lysine residues on the target protein are not correctly positioned.

Therefore, optimizing the linker length is a crucial step to ensure the formation of a productive ternary complex and achieve maximal degradation of the target protein.

Q2: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers in PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their synthetic accessibility and the flexibility they provide, which can accommodate the formation of a productive ternary complex. Other linker types include more rigid structures incorporating moieties like piperazine, piperidine, or triazole rings, which can help to pre-organize the PROTAC into a favorable conformation and improve physicochemical properties.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.

-

Hydrophilic linkers , such as PEG, can improve the solubility of the PROTAC molecule.

-

Lipophilic or rigid linkers can enhance cell permeability and conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation.

To mitigate the hook effect:

-

Perform careful dose-response studies to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.

-

Enhance ternary complex cooperativity by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase. A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations.

-

Modify linker flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

-

Suboptimal Linker Length: Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

-

Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane to reach its intracellular target.

-

Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.

Solutions:

-

Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.

-

Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.

-

Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

The hook effect can be a major obstacle in developing potent PROTACs. Here are some strategies to address it:

-